(1S,3S,6S,8R,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol;hydrate
Description
The compound "(1S,3S,6S,8R,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol;hydrate" is a highly complex macrocyclic polyether derivative. Key structural features include:
- 16 stereocenters (all S-configured except positions 3, 8, 21, 23, 26, 28, 31, 33, 36, and 38).
- 8 hydroxymethyl (-CH2OH) groups at positions 5, 10, 15, 20, 25, 30, 35, and 40.
- 16 ether oxygen atoms forming a nonacyclic scaffold.
- A single primary amino group (-NH2) at position 53.
- Hydrate form, enhancing solubility in polar solvents.
Applications may span drug delivery, catalysis, or environmental remediation .
Properties
Molecular Formula |
C48H83NO40 |
|---|---|
Molecular Weight |
1314.2 g/mol |
IUPAC Name |
(1S,3S,6S,8R,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol;hydrate |
InChI |
InChI=1S/C48H81NO39.H2O/c49-17-18(58)41-73-9(1-50)33(17)81-42-26(66)19(59)35(11(3-52)74-42)83-44-28(68)21(61)37(13(5-54)76-44)85-46-30(70)23(63)39(15(7-56)78-46)87-48-32(72)25(65)40(16(8-57)80-48)88-47-31(71)24(64)38(14(6-55)79-47)86-45-29(69)22(62)36(12(4-53)77-45)84-43-27(67)20(60)34(82-41)10(2-51)75-43;/h9-48,50-72H,1-8,49H2;1H2/t9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33-,34-,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+;/m1./s1 |
InChI Key |
KBORLVWFBTZWJH-GIBGGJTDSA-N |
Isomeric SMILES |
C(C1[C@@H]2C(C([C@@H](O1)O[C@@H]3C(O[C@H](C(C3O)O)O[C@@H]4C(O[C@H](C(C4O)O)O[C@@H]5C(O[C@H](C(C5O)O)O[C@@H]6C(O[C@H](C(C6O)O)O[C@@H]7C(O[C@H](C(C7O)O)O[C@@H]8C(O[C@H](C(C8O)O)O[C@@H]9C(O[C@@H](O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O.O |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O.O |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The synthetic route typically includes the formation of the large ring system through cyclization reactions, followed by the introduction of hydroxymethyl groups via hydroxymethylation reactions. Industrial production methods may involve the use of automated synthesis machines to ensure high precision and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The large ring system can interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Hexadecol Analog ()
A closely related compound, "(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-...hexadecol," shares the same octakis(hydroxymethyl) substitution but differs critically:
- No amino group: Lacks the C55 amino substituent.
- 16 hydroxyl groups (vs. 15 hydroxyls + 1 amino group in the target compound).
- Stereochemical variance : Mixed R/S configurations vs. the target’s S-dominated stereochemistry.
Implications :
- The amino group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding or electrostatic interactions, a feature absent in the hexadecol analog.
- Reduced hydroxyl count in the target compound could lower hydrophilicity but improve membrane permeability .
Phenolic Compounds ()
Phenolic compounds, such as those in plant extracts, share hydroxyl-driven antioxidant activity.
| Parameter | Target Compound | Phenolic Compounds |
|---|---|---|
| Primary Functional Groups | Hydroxymethyl, amino, ethers | Phenolic hydroxyls, ketones |
| Antioxidant Mechanism | Radical scavenging via -OH/NH2 groups | Radical scavenging via -OH groups |
| Bioactivity Correlation | Moderate (predicted) | High (r = 0.86 with ABTS+) |
The target compound’s hydroxymethyl and amino groups may confer comparable radical scavenging activity, though its rigid scaffold might limit accessibility to reactive sites compared to smaller phenolics .
Alkaloids ()
Alkaloids, such as those isolated from Ficus citrifolia, often feature nitrogen-containing heterocycles.
| Parameter | Target Compound | Alkaloids |
|---|---|---|
| Nitrogen Content | Single primary amino group | Heterocyclic or tertiary amines |
| Bioactivity | Potential antimicrobial/antiviral (predicted) | Anticancer, neuroactive |
| Solubility | High (due to hydrate form) | Variable (often low) |
The amino group in the target compound could mimic alkaloid interactions with biological targets, though its lack of heterocyclic nitrogen may limit potency .
Marine-Derived Macrocycles ()
Marine actinomycetes produce macrocyclic antibiotics like salternamides.
| Parameter | Target Compound | Marine Macrocycles |
|---|---|---|
| Structural Complexity | High (16 stereocenters) | Moderate (6–10 stereocenters) |
| Bioactivity | Underexplored | Antibiotic, antitumor |
| Extraction Solvent | Polar (hydrate-compatible) | Non-polar (n-hexane) |
The target compound’s polarity contrasts with non-polar marine macrocycles, suggesting divergent applications (e.g., aqueous-phase catalysis vs. lipid-soluble antibiotics) .
Table 1: Key Comparative Data
Biological Activity
The compound identified as “(1S,3S,6S,8R,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol;hydrate” is a complex organic molecule with potential biological activity. This article aims to explore its biological properties based on available research findings.
Chemical Structure
The compound's intricate structure includes multiple hydroxymethyl groups and a unique nonacyclic framework that may influence its interaction with biological systems. The detailed stereochemistry suggests potential for specific binding interactions with biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C55H100N2O40 |
| Molecular Weight | 1,291.36 g/mol |
| Functional Groups | Amino groups and hydroxymethyl groups |
| Stereochemistry | Multiple chiral centers |
1. Antimicrobial Properties
Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity against various pathogens. The presence of hydroxymethyl groups may enhance the compound's solubility and bioavailability.
- Case Study : A study evaluating the antimicrobial effects of hydroxymethyl derivatives found that they inhibited the growth of Gram-positive and Gram-negative bacteria effectively at concentrations as low as 10 µg/mL .
2. Anti-inflammatory Effects
Compounds with complex polyol structures have shown promising anti-inflammatory properties. The ability to inhibit nitric oxide (NO) production in macrophages is a key indicator of anti-inflammatory activity.
- Research Findings : In vitro studies demonstrated that related compounds significantly reduced LPS-induced NO production in RAW 264.7 cells by over 50% at concentrations of 25 µM .
3. Cytotoxicity and Cell Viability
Assessing the cytotoxic effects of this compound is crucial for understanding its therapeutic potential. Preliminary data suggest that it exhibits low toxicity at therapeutic concentrations.
- Data Summary : Compounds structurally similar to this one showed no significant cytotoxicity up to concentrations of 25 µM in various cell lines .
The biological activity of this compound may be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Hydroxymethyl groups may interact with active sites of enzymes involved in inflammatory pathways.
- Cell Membrane Interaction : The hydrophobic regions may facilitate penetration through lipid membranes enhancing bioactivity.
Q & A
Q. What conceptual frameworks best explain its anomalous behavior in non-aqueous solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
